molecular formula C17H17NO3S B2813804 N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide CAS No. 2034380-57-7

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide

Cat. No.: B2813804
CAS No.: 2034380-57-7
M. Wt: 315.39
InChI Key: KNPQXIJKBPHZLB-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide is a chemical compound that features a benzofuran ring attached to a propyl chain, which is further connected to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Attachment of the Propyl Chain: The propyl chain is introduced via a Friedel-Crafts alkylation reaction, using propyl halides in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the benzofuran-propyl intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-yl)propan-2-amine: Shares the benzofuran and propyl chain but lacks the sulfonamide group.

    2-(2-aminopropyl)benzofuran: Similar structure but with an amino group instead of a sulfonamide group.

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide is unique due to the presence of both the benzofuran ring and the benzenesulfonamide group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-13(18-22(19,20)16-8-3-2-4-9-16)11-15-12-14-7-5-6-10-17(14)21-15/h2-10,12-13,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPQXIJKBPHZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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